molecular formula C8H8BrClO B1523648 1-(Bromomethyl)-3-chloro-5-methoxybenzene CAS No. 885270-32-6

1-(Bromomethyl)-3-chloro-5-methoxybenzene

Cat. No. B1523648
M. Wt: 235.5 g/mol
InChI Key: NOYAZORDAAINEF-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

To a solution of 2-chloro-5-methylanisole (11) (274 g, 1.75 mol) in CCl4 (2.5 L) was added benzoyl peroxide (4.23 g, 0.02 mol) and NBS (321 g, 1.80 mol). The reaction mixture was heated to reflux for 1 h with mechanical stirring. The reaction mixture was cooled, washed with 1N HCl (2 L), satd NaHCO3 (2 L) and brine (2 L), dried over MgSO4, filtered and concentrated under reduced pressure to give the 5-(bromomethyl)-3-chloroanisole (12) as a light yellow solid (412 g, quantitative). 1H NMR (400 MHz, CDCl3): δ 7.30-7.34 (d, 1H), 6.95 (s, 1H), 6.91-6.93 (d, 1H), 4.45 (s, 2H), 3.92 (s, 3H).
Quantity
274 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
Quantity
321 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:36])C(=O)C1.[C:37]([Cl:41])(Cl)(Cl)Cl>>[Br:36][CH2:8][C:5]1[CH:6]=[C:37]([Cl:41])[CH:2]=[C:3]([O:9][CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
274 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)OC
Name
Quantity
4.23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
321 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.5 L
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h with mechanical stirring
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with 1N HCl (2 L), satd NaHCO3 (2 L) and brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=C(C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.